2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the but-2-yn-1-yl group attached to the amino group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of an appropriate oxazole derivative with but-2-yn-1-amine under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the oxazole and the but-2-yn-1-yl group . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives
Scientific Research Applications
2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-yn-1-yl)amino]acetic acid: Similar structure but with a prop-2-yn-1-yl group instead of but-2-yn-1-yl.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a but-1-en-3-yn-1-yl group and an indole ring.
Uniqueness
2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of the oxazole ring and the but-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-2-3-4-9-8-10-6(5-13-8)7(11)12/h5H,4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
WLIXOVVVTXXTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
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